REACTION_CXSMILES
|
ClC1C([N+]([O-])=O)=C(Cl)C=CC=1C([O-])=O.[Na+].[Cl:16][C:17]1[CH:25]=[C:24]([Cl:26])[C:23]([N+:27]([O-:29])=[O:28])=[CH:22][C:18]=1[C:19]([O-:21])=[O:20].[Na+].Cl>O>[Cl:16][C:17]1[CH:25]=[C:24]([Cl:26])[C:23]([N+:27]([O-:29])=[O:28])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20] |f:0.1,2.3|
|
Name
|
sodium 2,4-dichloro-3-nitrobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)[O-])C=CC(=C1[N+](=O)[O-])Cl.[Na+]
|
Name
|
sodium 2,4-dichloro-5-nitrobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)[O-])C=C(C(=C1)Cl)[N+](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
After isolation by filtration
|
Type
|
WASH
|
Details
|
washing with H2O 2,4-dichloro-5-nitrobenzoic acid 1-2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |